molecular formula C9H10Cl2N2OS B1341484 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide CAS No. 725226-36-8

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide

Cat. No.: B1341484
CAS No.: 725226-36-8
M. Wt: 265.16 g/mol
InChI Key: AOQQPIJOMBEFAO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide typically involves the reaction of 3,4-dichlorobenzyl chloride with thioacetohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or hydrazines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to modulate protein-protein interactions and enzyme activities .

Comparison with Similar Compounds

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide can be compared with other similar compounds, such as:

    2-[(3,4-Dichlorophenyl)thio]acetohydrazide: Similar structure but with a phenyl group instead of a benzyl group.

    2-[(3,4-Dichlorobenzyl)thio]acetic acid: Contains an acetic acid group instead of an acetohydrazide group.

    3,4-Dichlorobenzyl chloride: A precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(3-8(7)11)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQQPIJOMBEFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCC(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195212
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725226-36-8
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725226-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3,4-Dichlorophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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